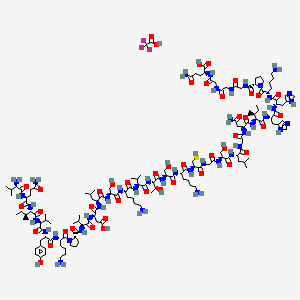

Hel 13-5 Trifluoroacetate

Descripción general

Descripción

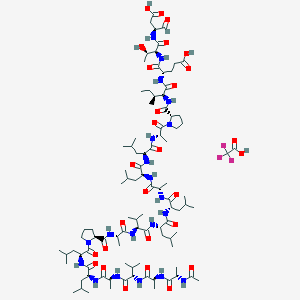

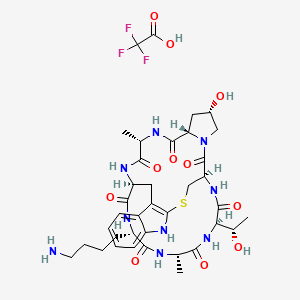

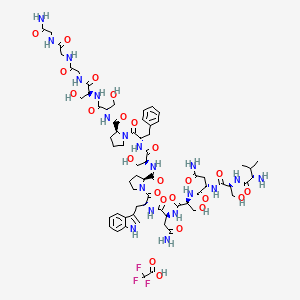

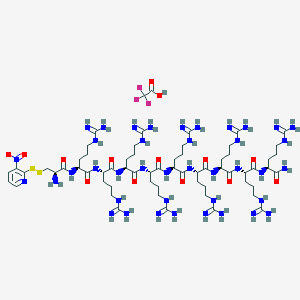

Hel 13-5 Trifluoroacetate is a highly lipid-soluble α-helical amphiphilic cell-penetrating peptide . It is used in combination with phospholipids for developing pulmonary surfactant model systems . It also binds to nucleic acids and is an efficient DNA and siRNA delivering and transfecting agent .

Synthesis Analysis

Hel 13-5 is a monomeric synthetic peptide based on the N-terminal segment of human SP-B . It consists of 13 hydrophobic and 5 hydrophilic amino acid residues . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis

The molecular structure of Hel 13-5 is mainly α-helical . It contains Leu and Lys residues in the ratio of 13:5 . It forms alpha-helical structures and binds to DNA .Chemical Reactions Analysis

The properties of this compound are determined by its chemical reactions. TFA is manufactured using acetate and fluoride as precursors . The separation mechanism of IC is based on an anion-exchange displacement process occurring between the sample ions and eluent ions with the anion-exchange functional groups bonded to the stationary phase .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and chemical reactions. The properties of AgNPs greatly depend on the morphology of particles including the shapes, sizes, and surrounding medium .Aplicaciones Científicas De Investigación

Hel 13-5 Trifluoroacetate is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for the synthesis of organic compounds. It is also used in inorganic chemistry, as a reagent for the synthesis of inorganic compounds. This compound is used in biochemical and physiological studies, as a reagent for the isolation and identification of proteins and other biomolecules. This compound is also used in drug discovery and development, as a reagent for the synthesis of novel drugs.

Mecanismo De Acción

Target of Action

Hel 13-5 Trifluoroacetate is a highly lipid-soluble α-helical amphiphilic cell-penetrating peptide . Its primary targets are phospholipids and nucleic acids . It is used in combination with phospholipids for developing pulmonary surfactant model systems . It also binds to nucleic acids, making it an efficient DNA and siRNA delivering and transfecting agent .

Mode of Action

The peptide interacts with its targets through its amphiphilic structure. The hydrophilic part of the peptide interacts with the aqueous environment, while the hydrophobic part interacts with the lipid bilayer of cell membranes or the hydrophobic regions of nucleic acids . This interaction allows the peptide to penetrate cell membranes and deliver nucleic acids into cells .

Biochemical Pathways

Its ability to bind to nucleic acids suggests that it may influence gene expression and protein synthesis

Pharmacokinetics

Its high lipid solubility suggests that it may be readily absorbed and distributed in the body . Its stability and resistance to degradation may also influence its bioavailability . More research is needed to fully understand its ADME properties.

Result of Action

The primary result of this compound’s action is the delivery of nucleic acids into cells . This can lead to changes in gene expression and protein synthesis, potentially influencing cellular function . In the context of pulmonary surfactant model systems, it may contribute to the formation and stability of surfactant films .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of phospholipids is necessary for its role in developing pulmonary surfactant model systems . Additionally, the stability of the trifluoroacetate ion in the environment suggests that environmental pH and ionic strength may influence the compound’s action, efficacy, and stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hel 13-5 Trifluoroacetate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and easy availability. It is also a versatile compound that can be used in a variety of laboratory experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound is corrosive and can cause irritation to the skin and eyes if not handled properly.

Direcciones Futuras

There are several potential future directions for the use of Hel 13-5 Trifluoroacetate in scientific research. One potential direction is the use of this compound in drug discovery and development. This compound could be used to synthesize novel drugs, as well as to study the effects of various drugs on the human body. Another potential direction is the use of this compound in the study of environmental factors and their effects on the human body. Additionally, this compound could be used to study the effects of various dietary components on the human body. Finally, this compound could be used in the study of the structure and function of cells and tissues.

Métodos De Síntesis

Hel 13-5 Trifluoroacetate is synthesized by reacting trifluoroacetic anhydride with 1,3-dibromo-5-trifluoromethylbenzene in the presence of an acid catalyst. The reaction produces a mixture of the desired product, this compound, and other byproducts. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is typically complete in 1-2 hours.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Hel 13-5 Trifluoroacetate interacts with various biomolecules, particularly nucleic acids . Its amphiphilic nature allows it to bind to both hydrophilic and hydrophobic regions of these molecules . This interaction plays a crucial role in its function as a cell-penetrating peptide .

Cellular Effects

This compound has significant effects on various types of cells. It is known to influence cell function by delivering DNA and siRNA into cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nucleic acids . It binds to these molecules and facilitates their delivery into cells . This can lead to changes in gene expression and cellular function .

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its interaction with nucleic acids

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its lipid-soluble nature

Propiedades

IUPAC Name |

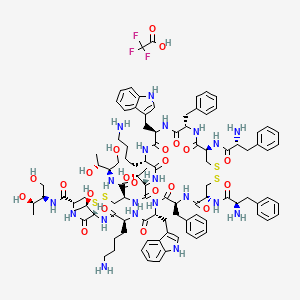

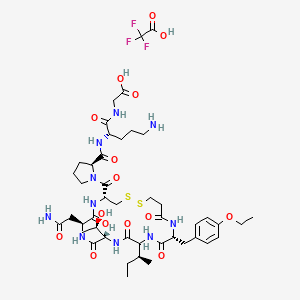

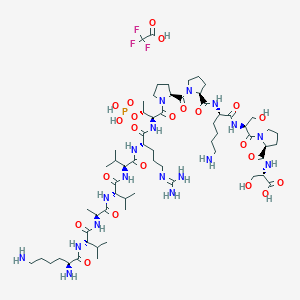

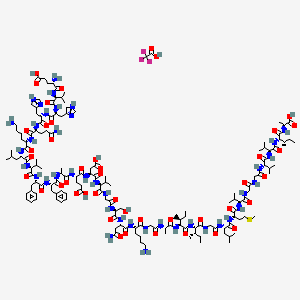

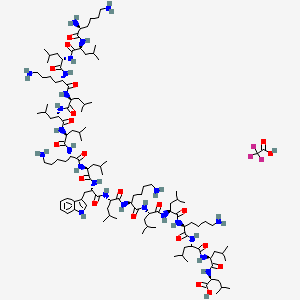

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C113H204N24O19.C2HF3O2/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24;3-2(4,5)1(6)7/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156);(H,6,7)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISBAGBEBNKCII-NOJTWIALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H205F3N24O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2317.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.